Sorbitan monopalmitate

説明

Sorbitan monopalmitate is an ester derived from sorbitol and palmitic acid, and is commonly used as an emulsifier in food, cosmetics, and pharmaceuticals. It is a non-ionic surfactant with a wide range of applications, including emulsification, solubilization, and stabilization of various compounds. It is also used as a surfactant in personal care products, such as shampoos and lotions.

科学的研究の応用

Crystallization and Physicochemical Properties Modification

- Sorbitan monopalmitate (SM) can be utilized as a crystallization modifier in mango butter, influencing the physicochemical properties of the final product. SM promotes the aggregation of globular mango butter crystals and facilitates the crystallization in stable polymorphic states. This application is significant for developing tailored food products with specific textural properties (Das et al., 2021).

Role in Organogel Formation for Controlled Drug Delivery

- This compound (SMP) is instrumental in the formation of organogels, which are used in controlled drug delivery systems. These organogels, formed by a mixture of SMP and other substances like castor oil, exhibit certain properties like shear thinning behavior and good antimicrobial properties, making them suitable for medical applications (Singh et al., 2013).

Effect on Surfactant Monolayers and Temperature Influence

- SM's role in the behavior of sorbitan surfactant monolayers has been studied, particularly focusing on its response to temperature changes. These findings are relevant for applications where the stability and behavior of surfactant layers are critical, such as in emulsions and coatings (Peltonen et al., 2001).

Application in Cocoa Butter Crystallization

- The use of sorbitan esters, including this compound, significantly influences the crystallization kinetics of cocoa butter. This application is particularly relevant in the food industry, for modifying the texture and solidification properties of chocolate and related products (Sonwai et al., 2017).

Impact on Water-Oil Interface Properties

- SM has been studied for its effects at the water-oil interface, which is important in the development of emulsions and other multiphase systems. Such research is fundamental in understanding and improving the stability and efficiency of products in various industries including cosmetics and pharmaceuticals (Peltonen et al., 2001).

Olive Oil Based Organogels Development

- The development of olive oil-based organogels using this compound demonstrates its potential in pharmaceutical and cosmetic applications, particularly for controlled drug delivery systems (Shah et al., 2013).

Transdermal Drug Delivery

- Sorbitan ester organogels, including those with this compound, show promise in transdermal drug delivery applications. Their rheological and release characteristics make them suitable as reservoir systems for delivering drugs through the skin (Upadhyay et al., 2007).

作用機序

特性

IUPAC Name |

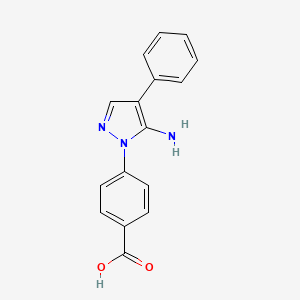

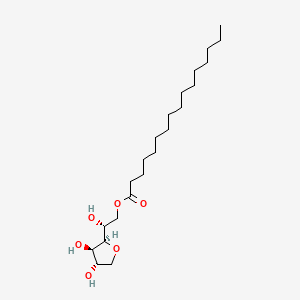

[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFATESGLOUGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860361 | |

| Record name | 3,6-Anhydro-1-O-hexadecanoylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour | |

| Record name | Sorbitan, monohexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SORBITAN MONOPALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water | |

| Record name | SORBITAN MONOPALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS RN |

26266-57-9 | |

| Record name | Sorbitan, monohexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of sorbitan monopalmitate?

A1: While the exact molecular formula and weight can vary slightly due to the presence of isomers, this compound generally consists of a mixture of mono- and dianhydrides of sorbitan esterified with palmitic acid. []

Q2: What is the typical appearance of this compound?

A2: this compound is typically a flaky, yellowish-brown wax. []

Q3: How does the structure of this compound relate to its function as a surfactant?

A3: this compound possesses a hydrophilic sorbitan head and a hydrophobic palmitic acid tail. This amphiphilic structure allows it to reduce surface tension between two immiscible phases, like oil and water, enabling the formation of stable emulsions. [, ]

Q4: Does temperature affect the properties of this compound monolayers?

A4: Yes, increasing temperatures cause this compound monolayers to expand. This expansion is reflected in a lowered surface compressional modulus and a decrease in collapse pressure. []

Q5: Can this compound form organogels with vegetable oils?

A6: Yes, this compound acts as an effective organogelator in various vegetable oils, including olive oil, mustard oil, and groundnut oil. The resulting organogels exhibit thermoreversibility and can be used for controlled drug delivery. [, ]

Q6: What is the effect of adding ethyl cellulose to a mixture of this compound and vegetable oils?

A7: Adding ethyl cellulose to a system containing this compound and vegetable oils leads to a more compact solid formation without significantly impacting growth parameters. This inclusion results in gels with increased resistance and a more compact microstructure. []

Q7: How does this compound contribute to drug delivery systems?

A8: this compound is a key component in niosomes, synthetic vesicles used for drug delivery. It forms the vesicle bilayer, entrapping both hydrophilic and lipophilic drugs for controlled release. [, , ]

Q8: What is the impact of incorporating this compound on the characteristics of niosomes?

A9: The ratio of this compound to other components like cholesterol directly impacts niosome characteristics like size, stability, and drug entrapment efficiency. [, , ]

Q9: Can this compound be used in formulations for transdermal drug delivery?

A10: Yes, this compound-based proniosomes, which readily convert to niosomes upon hydration, show promise for transdermal drug delivery. These formulations offer improved drug permeation across the skin. [, ]

Q10: What types of drug delivery systems utilize this compound and castor oil?

A11: this compound and castor oil can be combined to create organogels suitable for controlled drug delivery. These organogels have shown promising results as dentin occlusion material and for topical drug administration. [, ]

Q11: How do "bigels" incorporate this compound for drug delivery?

A12: Bigels, a combination of hydrogels and organogels, can be created using this compound, oils like centaury oil, and polymers. These systems show promise for controlled drug release applications. []

Q12: How does the choice of liquid component in an amphiphilogel impact drug solubility?

A13: Hydrophilic amphiphilogels, containing hydrophilic Tweens as the liquid, generally demonstrate better solvent capacity for drugs compared to hydrophobic amphiphilogels with Span 20 or Span 80. []

Q13: Can the solvent capacity of hydrophobic amphiphilogels be enhanced?

A14: Yes, adding co-solvents such as propylene glycol or ethanol to hydrophobic amphiphilogels can enhance their ability to dissolve certain drugs. []

Q14: How does drug concentration affect its release from an amphiphilogel?

A15: The rate at which a drug is released from an amphiphilogel is influenced by its concentration within the gel matrix. []

Q15: What role does the liquid component of an amphiphilogel play in drug release?

A16: The type of liquid used in an amphiphilogel influences the drug's solubility within the gel, subsequently impacting the drug's release rate. []

Q16: How does this compound influence the efficacy of the herbicide paraquat?

A17: this compound, when used in conjunction with paraquat, has been shown to significantly enhance the herbicide's effectiveness. This enhanced activity is attributed to an improved absorption rate of paraquat in the presence of this compound. []

Q17: Can this compound impact the bioavailability of other compounds?

A18: Research suggests that this compound, when used in specific pharmaceutical compositions containing omega-3 fatty acids, can improve their bioavailability by forming stable micelles. These micelles enhance absorption, minimizing the influence of food intake on bioavailability. []

Q18: How does this compound influence the activity of lipoprotein lipase (LPL)?

A19: this compound can inhibit LPL-mediated hydrolysis of very low-density lipoproteins (VLDL). The degree of inhibition is influenced by the type and concentration of this compound used. []

Q19: Does this compound interact with the lactoperoxidase system in milk?

A20: this compound plays a role in creating electrospun polylactide microfibers that immobilize glucose oxidase. These fibers can then activate the lactoperoxidase system in milk, potentially extending its shelf life. []

Q20: What potential adverse effects have been linked to this compound?

A22: While generally considered safe, this compound was identified as a potential photoallergen in a reported case of photoallergic contact dermatitis. []

Q21: Can this compound be used to synthesize nanomaterials?

A23: Yes, this compound can act as a structure-directing agent in the synthesis of nanomaterials. For instance, it has been used in the preparation of one-dimensional nanostructures of iron-boron non-crystalline alloys, which show potential in catalytic applications. []

Q22: What are the environmental implications of using this compound?

A24: While this compound offers various benefits, it's essential to consider its environmental impact. Research into its biodegradability and potential ecotoxicological effects is crucial to ensure responsible use and disposal. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)

![3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1221138.png)

![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)

![2-chloro-N-[3-[(Z)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]phenyl]benzamide](/img/structure/B1221142.png)

![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)

![2-[(2,3,4-Trifluorophenyl)sulfonylamino]acetic acid [2-(3,4-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1221144.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)

![1-[(5-Bromo-2-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B1221159.png)

![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)

![N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B1221161.png)